molecular formula C26H29N7O2 B2476203 (4-(tert-butyl)phenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920374-22-7

(4-(tert-butyl)phenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2476203
CAS No.: 920374-22-7
M. Wt: 471.565
InChI Key: JFLXHSGCBDCEEU-UHFFFAOYSA-N
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Description

The compound "(4-(tert-butyl)phenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone" is a complex organic molecule Its structure comprises a phenyl ring with a tert-butyl group and a methoxyphenyl group attached to a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesis typically involves the following steps:

  • Formation of the triazolopyrimidine core: : This is often achieved by cyclization reactions involving appropriate precursors under high temperatures and solvent conditions such as DMF or DMSO.

  • Attachment of the phenyl and methoxyphenyl groups: : These are introduced through substitution reactions, using appropriate halides and coupling agents like palladium catalysts.

  • Final modifications: : Introduction of the tert-butyl group can be done via alkylation reactions.

Industrial Production Methods

Scaling up this synthesis for industrial production would require optimization of the reaction conditions to increase yield and purity, potentially involving:

  • Continuous flow chemistry for the cyclization steps

  • Large-scale column chromatography or crystallization for purification

  • Implementation of greener solvents and reagents to enhance sustainability

Chemical Reactions Analysis

Types of Reactions it Undergoes

This compound can undergo several types of reactions:

  • Oxidation: : Transforming the methoxy group into a hydroxyl or carbonyl group under oxidative conditions.

  • Reduction: : Reducing the triazolopyrimidine core to amine derivatives.

  • Substitution: : The phenyl and tert-butyl groups can be substituted under appropriate electrophilic or nucleophilic conditions.

Common Reagents and Conditions Used

  • Oxidation: : KMnO₄, Jones reagent

  • Reduction: : Hydrogen gas with palladium on carbon (Pd/C) catalyst

  • Substitution: : Use of lithium halides or Grignard reagents for nucleophilic substitutions

Major Products Formed

  • Oxidized derivatives with hydroxyl or carbonyl groups

  • Reduced amine derivatives

  • Substituted phenyl or tert-butyl derivatives

Scientific Research Applications

Chemistry

  • Ligand development: : Used as a building block in creating novel ligands for studying receptor-ligand interactions.

  • Synthetic intermediates: : Useful in the synthesis of other complex organic molecules.

Biology

  • Enzyme inhibition: : Potential as a scaffold for designing inhibitors of specific enzymes involved in disease pathways.

  • Cell signaling studies: : Can act as a probe to study intracellular signaling mechanisms.

Medicine

  • Drug design: : Foundation for developing therapeutic agents targeting neurological or oncological pathways.

  • Diagnostics: : Used in creating compounds for diagnostic imaging or biomarker detection.

Industry

  • Materials science: : Possible applications in the development of new materials with specific electronic properties.

  • Agriculture: : Could be explored for developing new agrochemicals with enhanced efficacy.

Mechanism of Action

The compound's mechanism of action involves binding to specific molecular targets such as receptors or enzymes. The phenyl and triazolopyrimidine moieties play a crucial role in this binding, often interacting with the active sites through hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the molecular targets, leading to desired biological effects.

Comparison with Similar Compounds

Unique Features

  • Presence of both phenyl and triazolopyrimidine groups provides a versatile scaffold for interaction with diverse biological targets.

  • Tert-butyl and methoxy groups offer steric and electronic variations that enhance binding specificity and efficacy.

Similar Compounds

  • (4-(tert-butyl)phenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperidine

  • (4-(tert-butyl)phenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-yl)methanol

These compounds share the core triazolopyrimidine structure but differ in specific functional groups, affecting their chemical behavior and applications.

Hope this detailed article sparks your curiosity!

Properties

IUPAC Name

(4-tert-butylphenyl)-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N7O2/c1-26(2,3)19-10-8-18(9-11-19)25(34)32-14-12-31(13-15-32)23-22-24(28-17-27-23)33(30-29-22)20-6-5-7-21(16-20)35-4/h5-11,16-17H,12-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLXHSGCBDCEEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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